![molecular formula C25H25N3O3S2 B2671822 3-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide CAS No. 923387-91-1](/img/structure/B2671822.png)
3-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule with several functional groups. It contains a benzylsulfonyl group, a thiazole ring, and a pyridine ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The presence of a thiazole ring and a pyridine ring in the molecule suggests that it could have interesting electronic properties. Thiazole is a heterocyclic compound, and it’s known for its aromaticity and ability to participate in various chemical reactions . Pyridine is a basic heterocyclic compound, often used as a solvent and reagent in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
The research in heterocyclic chemistry involves the development of novel synthetic methodologies to create compounds with potential biological activities. For example, the one-pot multicomponent approach to synthesize thiazolo[3,2-a]pyridines has shown promising results in the field of cancer research, with some compounds exhibiting anticancer activity across various cancer cell lines (Altug et al., 2011). Similarly, microwave-assisted synthesis techniques have been applied to create novel Pyrido[3,2-f][1,4]thiazepines, showcasing an efficient way to produce compounds with unusual coupling properties (Faty et al., 2011).
Anticancer Activity
Several synthesized compounds have been evaluated for their anticancer properties. N-Aryl-C-arylsulfonylformohydrazidoyl bromides have shown to yield pyrazole derivatives with potential therapeutic applications (Hassaneen et al., 1985). Moreover, some N-[6-indazolyl]arylsulfonamides have been studied for their antiproliferative and apoptotic activities against human tumor cell lines, displaying significant activity (Abbassi et al., 2014).
Antimalarial and Antiviral Activity
Research has extended into the antimalarial and antiviral domains as well. A study on the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles showcased their in vitro antimalarial activity and provided insights into their ADMET properties (Fahim & Ismael, 2021).
Anticancer and Fluorescence Properties
The synthesis of Co(II) complexes of thiazol-2-yl benzenesulphonamide derivatives has been explored, focusing on their fluorescence properties and anticancer activity, presenting a novel approach towards cancer treatment (Vellaiswamy & Ramaswamy, 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-benzylsulfonyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-2-21-11-6-12-22-24(21)27-25(32-22)28(17-20-10-7-14-26-16-20)23(29)13-15-33(30,31)18-19-8-4-3-5-9-19/h3-12,14,16H,2,13,15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVPSCKXACWQKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCS(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

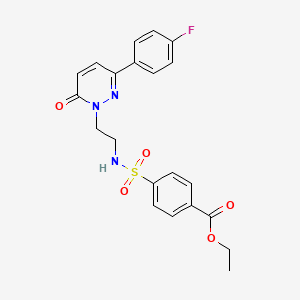
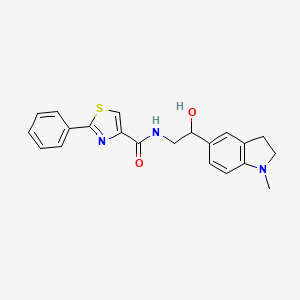
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methoxybenzamide](/img/structure/B2671744.png)
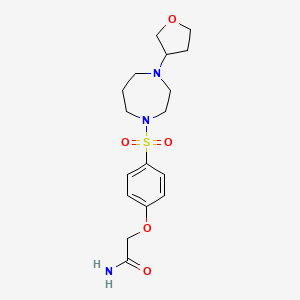
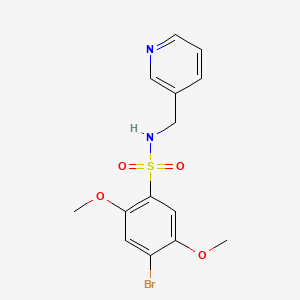
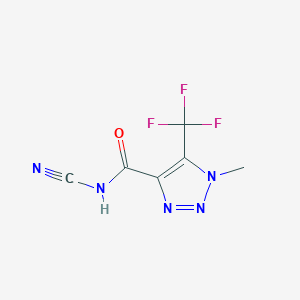
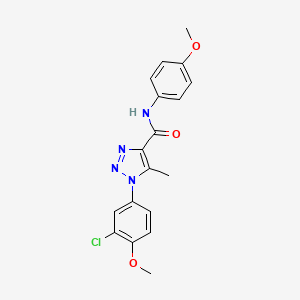
![1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/no-structure.png)
![N-[2-(Ethylthio)ethyl]cyclohexanamine hydrochloride](/img/structure/B2671754.png)
![tert-Butyl N-[2-(3-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B2671755.png)
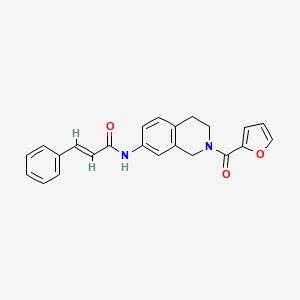
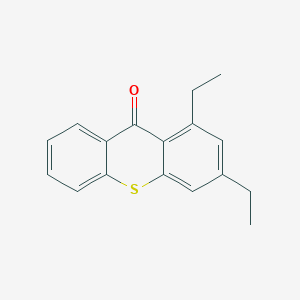
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2671760.png)
![5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 5-oxo-2,3-dihydro-, (2,3-dichlorophenyl)amide](/img/structure/B2671762.png)